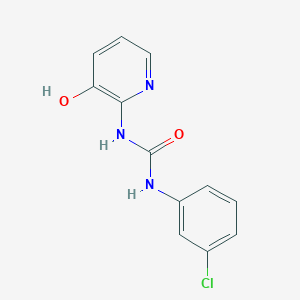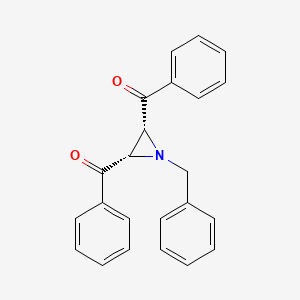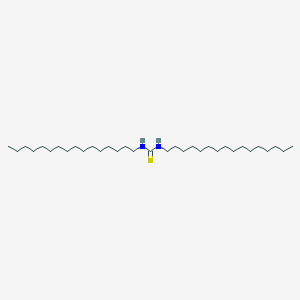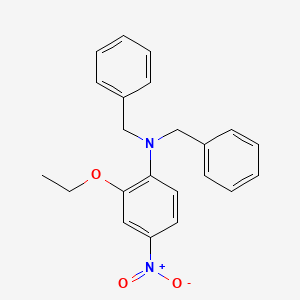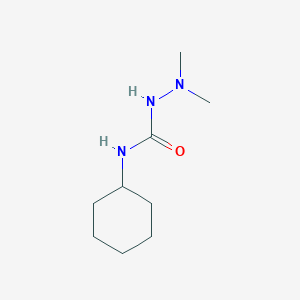
4-Cyclohexyl-1,1-dimethylsemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyl-1,1-dimethylsemicarbazide is a chemical compound with the molecular formula C9H19N3O and a molecular weight of 185.271 g/mol . This compound is part of the semicarbazide family, which is known for its applications in various fields such as agrochemistry, drug discovery, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-1,1-dimethylsemicarbazide can be achieved through a one-pot two-step approach. This method involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The carbamate then interacts with hydrazine to yield the semicarbazide . This approach allows for the large-scale production of 4-substituted semicarbazides with good yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of semicarbazide synthesis, such as the use of carbamates and hydrazine, can be applied to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclohexyl-1,1-dimethylsemicarbazide can undergo various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its transformation during ozonation, which can lead to the formation of N-nitrosodimethylamine (NDMA), a toxic disinfection byproduct .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular ozone (O3) and hydroxyl radicals (∙OH). The reaction conditions, such as ozone dosages and pH levels, can significantly influence the reaction outcomes .
Major Products: The major products formed from the reactions of this compound include intermediates with higher NDMA yield, such as unsymmetrical dimethylhydrazine (UDMH) .
Applications De Recherche Scientifique
4-Cyclohexyl-1,1-dimethylsemicarbazide has various applications in scientific research. It is used in early discovery research as part of a collection of rare and unique chemicals . The compound’s semicarbazide motif is widespread in agrochemistry, drug discovery, and organic synthesis . Additionally, it has been studied for its role in the formation of NDMA during ozonation, which has implications for environmental science and pollution research .
Mécanisme D'action
its transformation during ozonation involves the combined effect of molecular ozone (O3) and hydroxyl radicals (∙OH), leading to the formation of intermediates with higher NDMA yield . These intermediates, such as unsymmetrical dimethylhydrazine (UDMH), contribute to the compound’s effects.
Comparaison Avec Des Composés Similaires
4-Cyclohexyl-1,1-dimethylsemicarbazide can be compared with other semicarbazide derivatives, such as 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide . While both compounds share the semicarbazide motif, the presence of different substituents, such as the thiophene group in the latter, can lead to variations in their chemical properties and applications. Another similar compound is 4,4′-hexamethylenebis(1,1-dimethylsemicarbazide), which is used as an anti-yellowing agent in polyurethane coatings and can also form NDMA during ozonation .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in the fields of agrochemistry, drug discovery, and environmental science. Its unique chemical properties and reactions make it a valuable compound for various industrial and research purposes.
Propriétés
Numéro CAS |
64922-80-1 |
|---|---|
Formule moléculaire |
C9H19N3O |
Poids moléculaire |
185.27 g/mol |
Nom IUPAC |
1-cyclohexyl-3-(dimethylamino)urea |
InChI |
InChI=1S/C9H19N3O/c1-12(2)11-9(13)10-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H2,10,11,13) |
Clé InChI |
AGWFEHOSMCUSIB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)NC(=O)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-(2-naphthyl)benzo[h]quinoline](/img/structure/B11950510.png)
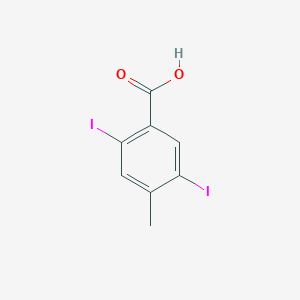
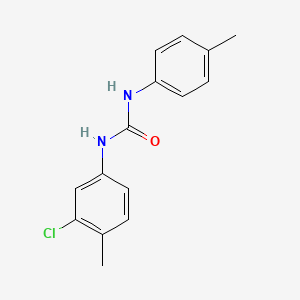
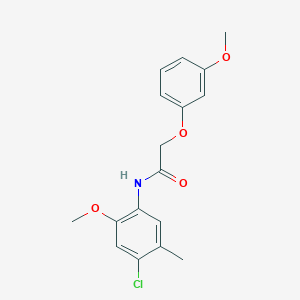
![Benzyl N-[(benzyloxy)carbonyl]glycylprolinate](/img/structure/B11950553.png)
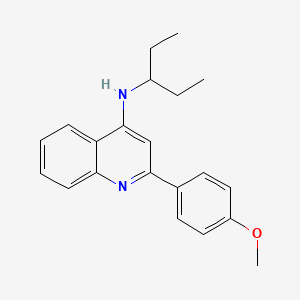
![N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride](/img/structure/B11950561.png)
